molecular formula C16H17NO B14674447 Acetamide, N-(4-(2-phenylethyl)phenyl)- CAS No. 33383-99-2

Acetamide, N-(4-(2-phenylethyl)phenyl)-

Cat. No.: B14674447
CAS No.: 33383-99-2
M. Wt: 239.31 g/mol
InChI Key: LEXQFFTVNCQMFC-UHFFFAOYSA-N
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Description

Structure and Properties Acetamide, N-(4-(2-phenylethyl)phenyl)- (IUPAC: N-[4-(2-phenylethyl)phenyl]acetamide) is a phenylacetamide derivative characterized by a para-substituted 2-phenylethyl group on the aromatic ring. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol.

Substituted Aniline Preparation: Introduction of the 2-phenylethyl group to 4-aminophenyl via Friedel-Crafts alkylation or nucleophilic substitution.

Acetylation: Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide .

Properties

CAS No.

33383-99-2

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[4-(2-phenylethyl)phenyl]acetamide

InChI

InChI=1S/C16H17NO/c1-13(18)17-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,17,18)

InChI Key

LEXQFFTVNCQMFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(2-phenylethyl)phenyl)- typically involves the reaction of 4-(2-phenylethyl)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

4-(2-phenylethyl)aniline+acetic anhydrideAcetamide, N-(4-(2-phenylethyl)phenyl)-+acetic acid\text{4-(2-phenylethyl)aniline} + \text{acetic anhydride} \rightarrow \text{Acetamide, N-(4-(2-phenylethyl)phenyl)-} + \text{acetic acid} 4-(2-phenylethyl)aniline+acetic anhydride→Acetamide, N-(4-(2-phenylethyl)phenyl)-+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(2-phenylethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Acetamide, N-(4-(2-phenylethyl)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(2-phenylethyl)phenyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the N-arylacetamide backbone but differ in substituent type, position, and electronic properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-(2-phenylethyl)phenyl)acetamide 4-(2-phenylethyl)phenyl C₁₆H₁₇NO 239.32 High lipophilicity Target
N-(2-phenylethyl)acetamide 2-phenylethyl (direct) C₁₀H₁₃NO 163.22 Anti-inflammatory activity
N-(4-nitrophenyl)acetamide 4-nitro C₈H₈N₂O₃ 180.16 Electron-withdrawing group; thermal stability
N-[4-(4-nitrophenoxy)phenyl]acetamide 4-nitrophenoxy C₁₄H₁₂N₂O₄ 272.26 Crystalline structure, hydrogen bonding
N-(4-hydroxyphenyl)acetamide 4-hydroxy C₈H₉NO₂ 151.16 Analgesic precursor (paracetamol analog)
N-(4-methylphenyl)acetamide 4-methyl C₉H₁₁NO 149.19 Intermediate in alkylation studies

Key Observations :

  • Lipophilicity : The 2-phenylethyl group in the target compound enhances hydrophobicity compared to nitro (polar) or hydroxy (polar) substituents.
  • Bioactivity : Simpler analogs like N-(2-phenylethyl)acetamide exhibit anti-inflammatory effects , while nitro-substituted derivatives are often thermally stable but less bioactive .
  • Crystallinity: Nitrophenoxy-substituted acetamides form extensive hydrogen-bonded networks, impacting solubility .

Pharmacological and Functional Comparisons

Analgesic and Anti-inflammatory Activity
  • N-(2-phenylethyl)acetamide (): Demonstrated anti-inflammatory effects in RAW264.7 cells (IC₅₀: 28.6–59.1 μM) via NO inhibition .
  • N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide (): Exhibited anti-hypernociceptive activity in inflammatory pain models .
Cytotoxicity and Metabolic Stability
  • N-(3-chloro-4-hydroxyphenyl)acetamide (): A chlorinated derivative with moderate cytotoxicity .
  • N-(4-hydroxyphenyl)acetamide (Paracetamol): Widely used analgesic but hepatotoxic at high doses .

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